2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride 2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049739-06-1
VCID: VC8043372
InChI: InChI=1S/C11H12Cl2N2.ClH/c1-6-7(4-5-14)10-8(12)2-3-9(13)11(10)15-6;/h2-3,15H,4-5,14H2,1H3;1H
SMILES: CC1=C(C2=C(C=CC(=C2N1)Cl)Cl)CCN.Cl
Molecular Formula: C11H13Cl3N2
Molecular Weight: 279.6 g/mol

2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

CAS No.: 1049739-06-1

Cat. No.: VC8043372

Molecular Formula: C11H13Cl3N2

Molecular Weight: 279.6 g/mol

* For research use only. Not for human or veterinary use.

2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride - 1049739-06-1

Specification

CAS No. 1049739-06-1
Molecular Formula C11H13Cl3N2
Molecular Weight 279.6 g/mol
IUPAC Name 2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C11H12Cl2N2.ClH/c1-6-7(4-5-14)10-8(12)2-3-9(13)11(10)15-6;/h2-3,15H,4-5,14H2,1H3;1H
Standard InChI Key MFABLFROEVSDDN-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C=CC(=C2N1)Cl)Cl)CCN.Cl
Canonical SMILES CC1=C(C2=C(C=CC(=C2N1)Cl)Cl)CCN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The indole scaffold consists of a benzene ring fused to a pyrrole ring, with substitutions at positions 2, 3, 4, and 7. Key structural features include:

  • Chlorine atoms at positions 4 and 7, which enhance electrophilicity and influence receptor binding.

  • A methyl group at position 2, contributing to steric effects and metabolic stability.

  • An ethanamine side chain at position 3, protonated as a hydrochloride salt to improve solubility.

The three-dimensional conformation, as inferred from analogs like 2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine , suggests that the chlorine substituents and methyl group create a planar aromatic system with the amine side chain adopting a staggered conformation.

Table 1: Comparative Structural Features of Indole Derivatives

CompoundSubstituents (Positions)Molecular FormulaMolecular Weight (g/mol)
2-(4,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine HCl2-CH₃, 3-CH₂NH₂·HCl, 4-Cl, 7-ClC11H13Cl3N2\text{C}_{11}\text{H}_{13}\text{Cl}_3\text{N}_2279.59
2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine HCl2-CH₃, 3-CH₂NH₂·HCl, 5-Cl, 7-ClC11H13Cl3N2\text{C}_{11}\text{H}_{13}\text{Cl}_3\text{N}_2279.59
2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine7-CH₃, 3-CH₂NH₂, 4-FC11H13FN2\text{C}_{11}\text{H}_{13}\text{FN}_2192.23

Synthesis and Optimization

Synthetic Pathways

The synthesis of halogenated indole derivatives typically involves Friedel-Crafts alkylation, Fischer indole synthesis, or palladium-catalyzed cross-coupling reactions. For 2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride, a plausible route includes:

  • Indole Ring Formation: Cyclization of a substituted phenylhydrazine with a ketone precursor under acidic conditions.

  • Halogenation: Electrophilic chlorination using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 at positions 4 and 7.

  • Side Chain Introduction: Michael addition or alkylation to attach the ethanamine group at position 3.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Industrial-scale production requires precise control of reaction parameters (temperature: 80–100°C; pressure: 1–2 atm) to achieve yields >75%. Purification via column chromatography or recrystallization ensures >95% purity.

Biological Activities and Mechanism of Action

Receptor Modulation

Analogous compounds, such as the 5,7-dichloro derivative, exhibit potent activity at prostanoid receptors (e.g., EP2 and EP4), which regulate inflammation and nociception. The 4,7-dichloro substitution may alter binding affinity due to increased electron-withdrawing effects at the indole ring’s 4-position, potentially enhancing interactions with receptor hydrophobic pockets.

In Vitro Findings

  • Anti-inflammatory Effects: In macrophage models, 5,7-dichloro analogs suppress COX-2 expression by 40–60% at 10 μM.

  • Analgesic Potential: Mouse dorsal root ganglion assays show 30% reduction in substance P release, indicating peripheral pain pathway modulation.

Table 2: Biological Activity Comparison of Indole Derivatives

CompoundTarget ReceptorIC₅₀ (nM)Efficacy (% Inhibition)
2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine HClEP212065%
2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamineTP45048%

Therapeutic Applications and Preclinical Studies

Inflammatory Diseases

The compound’s prostanoid receptor antagonism positions it as a candidate for rheumatoid arthritis and inflammatory bowel disease. In collagen-induced arthritis models, 5,7-dichloro analogs reduce joint swelling by 50% at 10 mg/kg/day.

Neuropathic Pain

Modulation of TRPV1 and NMDA receptors, as observed in structurally related compounds, suggests potential in chronic pain management . Electrophysiological studies in rat models demonstrate a 35% reduction in neuronal hyperexcitability .

Challenges and Future Directions

Pharmacokinetic Optimization

While the hydrochloride salt improves aqueous solubility, oral bioavailability remains low (<20%) due to first-pass metabolism. Prodrug strategies (e.g., esterification of the amine) are under investigation.

Toxicity Profiling

Preliminary hepatotoxicity screening in primary human hepatocytes indicates a 15% reduction in cell viability at 100 μM, necessitating structural refinements to improve safety.

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